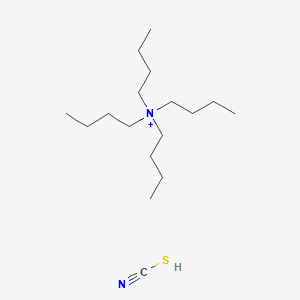
2-nitro-1,3-bis(trideuteriomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-1,3-bis(trideuteriomethyl)benzene: is a deuterated aromatic compound. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methyl groups, making this compound useful in various scientific applications, particularly in spectroscopy and reaction mechanism studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-1,3-bis(trideuteriomethyl)benzene typically involves the nitration of 1,3-bis(trideuteriomethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Starting Material: 1,3-bis(trideuteriomethyl)benzene
Nitration Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Reaction Conditions: The reaction is typically performed at low temperatures (0-5°C) to control the reaction rate and minimize side reactions.
Industrial Production Methods
While the industrial production of this compound is not widely documented, the general principles of aromatic nitration can be scaled up. This involves using large-scale nitration reactors with precise temperature control and efficient mixing to ensure uniform reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: The nitro group in 2-nitro-1,3-bis(trideuteriomethyl)benzene can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron filings and hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products
Reduction: 2-amino-1,3-bis(trideuteriomethyl)benzene
Substitution: Depending on the substituent introduced, products like 2-bromo-1,3-bis(trideuteriomethyl)benzene can be formed.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-nitro-1,3-bis(trideuteriomethyl)benzene is used as a model compound in studies involving deuterium isotope effects. It helps in understanding reaction mechanisms and kinetic isotope effects due to the presence of deuterium atoms.
Biology
The compound can be used in biological studies to trace metabolic pathways and investigate enzyme mechanisms, as deuterium-labeled compounds often exhibit different metabolic rates compared to their non-deuterated counterparts.
Medicine
In medicinal chemistry, deuterated compounds like this compound are explored for their potential to improve the pharmacokinetic properties of drugs, such as increased metabolic stability and reduced toxicity.
Industry
In the industrial sector, deuterated compounds are valuable in the development of new materials and the study of polymer degradation mechanisms.
Mecanismo De Acción
The effects of 2-nitro-1,3-bis(trideuteriomethyl)benzene are primarily due to the presence of the nitro group and the deuterium atoms. The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring. Deuterium atoms, being heavier isotopes of hydrogen, affect the vibrational frequencies of the molecule, which can be studied using spectroscopic techniques.
Comparación Con Compuestos Similares
Similar Compounds
2-nitro-1,3-dimethylbenzene: Similar structure but with hydrogen atoms instead of deuterium.
2-nitro-1,4-bis(trideuteriomethyl)benzene: Similar but with different positions of the trideuteriomethyl groups.
2-nitro-1,3-bis(methyl)benzene: Non-deuterated version of the compound.
Uniqueness
The uniqueness of 2-nitro-1,3-bis(trideuteriomethyl)benzene lies in the presence of deuterium atoms, which provide distinct advantages in spectroscopic studies and kinetic isotope effect investigations. The deuterium atoms also contribute to the compound’s stability and reactivity, making it a valuable tool in various scientific fields.
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
157.20 g/mol |
Nombre IUPAC |
2-nitro-1,3-bis(trideuteriomethyl)benzene |
InChI |
InChI=1S/C8H9NO2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3/i1D3,2D3 |
Clave InChI |
HDFQKJQEWGVKCQ-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=CC=C1)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



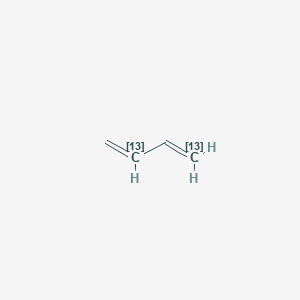


![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)

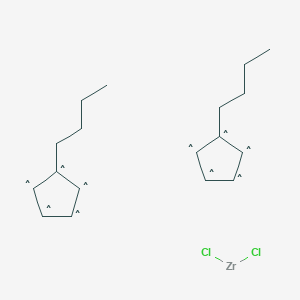

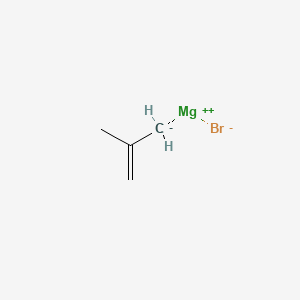
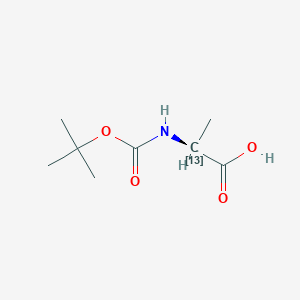
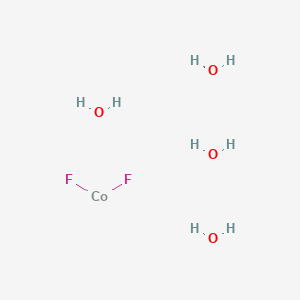

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)
